N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide

Description

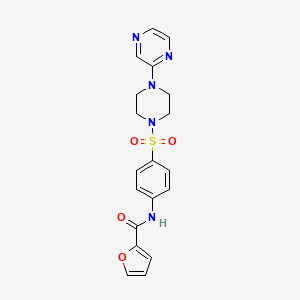

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide is a structurally complex molecule featuring a furan-2-carboxamide group linked to a para-substituted phenyl ring, which is further connected via a sulfonyl-piperazine bridge to a pyrazin-2-yl moiety.

Properties

IUPAC Name |

N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4S/c25-19(17-2-1-13-28-17)22-15-3-5-16(6-4-15)29(26,27)24-11-9-23(10-12-24)18-14-20-7-8-21-18/h1-8,13-14H,9-12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSFUDZKPWQMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide typically involves multiple steps. One common approach includes the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors.

Synthesis of the piperazine moiety: This involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions.

Coupling of the pyrazine and piperazine units: This step often involves the use of coupling agents such as EDCI or DCC to form the desired linkage.

Introduction of the sulfonyl group: This can be done through sulfonation reactions using reagents like chlorosulfonic acid.

Attachment of the furan-2-carboxamide group: This final step involves the reaction of the intermediate with furan-2-carboxylic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazinyl-piperazine compounds exhibit notable antitumor properties. In vitro studies have demonstrated that N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

These results suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in cell growth and survival.

Antimicrobial Properties

The compound has also shown potential antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms involving cell membrane disruption or interference with metabolic pathways.

Example of Antimicrobial Activity

In a study assessing the efficacy of similar compounds, it was found that derivatives exhibited significant activity against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Such findings indicate that this compound could be explored further for its potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, it has shown activity against Mycobacterium tuberculosis by inhibiting key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features and Properties

Piperazine Ring Modifications

In contrast:

Aromatic Heterocycles and Linkers

Biological Activity

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally characterized as follows:

- IUPAC Name : this compound

- Molecular Formula : C20H22N4O3S

- Molecular Weight : 398.48 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in disease pathways:

- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of specific kinases that are crucial in cancer signaling pathways, particularly those involving the Ras-mitogen activated protein kinase (MAPK) pathway .

- Antimicrobial Activity : Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

- Antitumor Effects : Preliminary studies have indicated that this compound may possess antitumor activity, particularly against breast cancer cell lines, by inducing apoptosis and inhibiting cell proliferation .

Antitumor Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against MCF-7 and MDA-MB-231 breast cancer cells. The compound was found to enhance the efficacy of conventional chemotherapeutics like doxorubicin when used in combination therapy .

Antimicrobial Activity

The compound's antimicrobial properties were assessed through disk diffusion and minimum inhibitory concentration (MIC) tests against various bacterial strains. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, which supports its potential use as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Antitumor | MCF-7 Breast Cancer | 5.0 | |

| Antitumor | MDA-MB-231 Breast Cancer | 6.5 | |

| Antimicrobial | Staphylococcus aureus | 12.0 | |

| Antimicrobial | Escherichia coli | 15.0 |

Case Study: Synergistic Effects with Doxorubicin

In a pivotal study, the synergistic effects of this compound with doxorubicin were explored. The combination therapy resulted in enhanced apoptosis rates compared to either drug alone, suggesting that this compound could be developed as an adjunct treatment in breast cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.